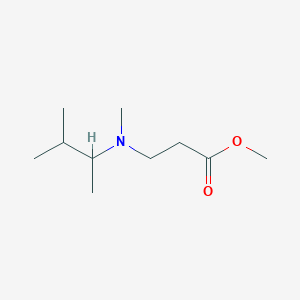

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

CAS No.:

Cat. No.: VC15779969

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | methyl 3-[methyl(3-methylbutan-2-yl)amino]propanoate |

| Standard InChI | InChI=1S/C10H21NO2/c1-8(2)9(3)11(4)7-6-10(12)13-5/h8-9H,6-7H2,1-5H3 |

| Standard InChI Key | ULESMBUMNAWOOA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)N(C)CCC(=O)OC |

Introduction

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate: A Comprehensive Overview

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate is a synthetic organic compound classified as an amino acid derivative and methyl ester. With the molecular formula C₁₀H₂₁NO₂ and molecular weight 187.28 g/mol, it is primarily utilized in research for its structural complexity and potential biological relevance. This compound is characterized by a branched alkyl group (3-methylbutan) and a propanoate ester moiety, distinguishing it from simpler analogs. Below is a detailed analysis of its properties, synthesis, interactions, and applications.

Synthesis Methods

While exact reaction protocols are proprietary, the synthesis typically involves nucleophilic substitution reactions under controlled conditions. Starting materials and catalysts (e.g., acids or bases) are selected to optimize yield and purity. For example:

-

Step 1: Formation of the amine intermediate via condensation or alkylation.

-

Step 2: Esterification to introduce the methyl propanoate group.

High-yield synthesis requires precise control of temperature, solvent, and reaction time to minimize side products.

Biological Interactions

Preliminary studies suggest the compound interacts with enzymes and receptors due to its structural compatibility. Key findings include:

-

Enzyme Modulation: Potential inhibition or activation of metabolic pathways, though detailed kinetic studies are lacking.

-

Receptor Binding: Structural features may enable binding to specific biological targets, influencing signal transduction.

In vitro assays have indicated modest enzyme activity modulation, but further research is required to elucidate mechanistic details.

Comparative Analysis

The compound’s unique features differentiate it from simpler amino acid derivatives:

| Feature | Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate | Simpler Analogs (e.g., Methyl 2-amino propanoate) |

|---|---|---|

| Alkyl Group | Branched (3-methylbutan) | Linear (e.g., ethyl, methyl) |

| Lipophilicity | Enhanced due to branched structure | Lower (smaller, less branched) |

| Biological Potential | Higher (target-specific interactions) | Limited (simple structure) |

The branched alkyl group may improve membrane permeability, a critical factor in drug design.

Analytical Techniques

Structural confirmation and purity assessment rely on advanced spectroscopic methods:

| Technique | Application |

|---|---|

| NMR | Confirmation of proton and carbon environments in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Identification of functional groups (e.g., ester carbonyl, amine). |

| HPLC | Quantification of purity and detection of impurities. |

These methods ensure rigorous quality control in research applications.

Research Gaps and Future Directions

Key areas requiring investigation include:

-

Kinetic Studies: Detailed enzyme inhibition/activation assays.

-

In Vivo Toxicity: Safety profiling in biological systems.

-

Structural Optimization: Derivatization to enhance selectivity or bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume